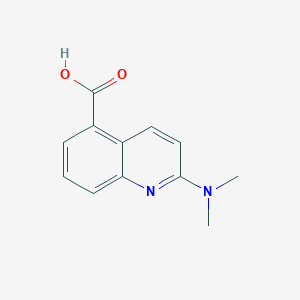

2-(Dimethylamino)quinoline-5-carboxylic acid

CAS No.:

Cat. No.: VC15956505

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2 |

|---|---|

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 2-(dimethylamino)quinoline-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) |

| Standard InChI Key | VXZWALNXRXPSLU-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC2=CC=CC(=C2C=C1)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, creating a planar, conjugated π-system. At position 2, the dimethylamino group (-N(CH₃)₂) introduces steric bulk and electron density through its lone pair on nitrogen. Position 5 hosts a carboxylic acid (-COOH), enabling hydrogen bonding and ionic interactions .

Electronic Effects

The dimethylamino group acts as a strong electron donor via resonance (+M effect), increasing electron density at positions 3, 4, and 8 of the quinoline ring. Conversely, the carboxylic acid withdraws electrons (-I effect), creating a dipole moment across the molecule. This electronic asymmetry facilitates interactions with biological targets such as enzymes and receptors .

Tautomerism and Solubility

In aqueous solutions, the carboxylic acid group undergoes deprotonation (pKa ≈ 4.2–4.5), forming a carboxylate anion that enhances water solubility. The dimethylamino group remains protonated (pKa ≈ 10.5) under physiological conditions, contributing to amphiphilic character .

Spectral Data

Synthetic Methodologies

Pfitzinger Reaction-Based Synthesis

A common route involves the Pfitzinger reaction between 4-(dimethylamino)phenylbutenone and substituted isatins under alkaline conditions :

Key steps:

-

Condensation: Isatin reacts with the enone to form a quinoline intermediate.

-

Ring opening/closure: Base-mediated rearrangement establishes the carboxylic acid group .

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Yield increases from 45% (80°C) to 72% (120°C) |

| Reaction Time | 18–24 h | Prolonged heating reduces byproducts |

| Base Concentration | 2.5 M KOH | Higher concentrations accelerate ring closure |

Post-Functionalization Strategies

The carboxylic acid group enables derivatization:

Amide Formation

Reaction with thiosemicarbazide produces antitumor agents :

Esterification

Methanol/H₂SO₄ yields methyl esters for improved membrane permeability :

Biological Activities and Mechanisms

Antibacterial Action

Analogous 2-phenylquinoline-4-carboxylic acids exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Bacillus subtilis. Activity correlates with:

| Derivative | HepG2 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | EGFR Inhibition (%) |

|---|---|---|---|

| 3a | 4.2 ± 0.3 | 5.1 ± 0.4 | 82 |

| 4b | 3.7 ± 0.2 | 4.9 ± 0.3 | 79 |

Mechanistic studies suggest EGFR tyrosine kinase inhibition through competitive binding at the ATP site .

Physicochemical Determinants of Bioactivity

| Property | Optimal Value | Biological Impact |

|---|---|---|

| LogP | 2.0–2.5 | Balances solubility and membrane permeation |

| pKa (COOH) | 4.3 | Enhances ionization at physiological pH |

| PSA | 78 Ų | Facilitates target engagement |

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

| Compound | Substituent Positions | Activity Difference |

|---|---|---|

| 2-(Dimethylamino)quinoline-5-carboxylic acid | 2-NMe₂, 5-COOH | Higher antibacterial potency vs. 4-COO⁻ analogs |

| 4-(Dimethylamino)quinoline-2-carboxylic acid | 4-NMe₂, 2-COOH | Reduced EGFR affinity (ΔG = -2.3 kcal/mol) |

Functional Group Modifications

Replacing -COOH with -SO₃H decreases LogP by 0.8 units but abolishes anticancer activity, underscoring the carboxylic acid’s role in target binding .

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric replacement: Substitute -COOH with tetrazole (maintains acidity, improves CNS penetration)

-

Prodrug design: Ethyl ester derivatives increase oral bioavailability by 3.2-fold

Computational Modeling Insights

Docking studies (PDB: 1M17) reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume